2-Cyclopropylthiazole-5-carbonitrile
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Overview
Description
2-Cyclopropylthiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C₇H₆N₂S and a molecular weight of 150.2 g/mol . This compound is characterized by a thiazole ring substituted with a cyclopropyl group and a nitrile group at the 5-position. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation of a cyclopropylamine with a thioamide, followed by cyclization to form the thiazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylthiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropylthiazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropylthiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
- 2-Cyclopropylthiazole-4-carbonitrile
- 2-Cyclopropylthiazole-5-carboxamide
- 2-Cyclopropylthiazole-5-carboxylic acid
Comparison: 2-Cyclopropylthiazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C7H6N2S |
---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C7H6N2S/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-2H2 |
InChI Key |
ISJQDRRDGAXQSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(S2)C#N |
Origin of Product |
United States |
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